molecular formula C8H12 B14736362 Bicyclo[3.2.1]oct-6-ene CAS No. 6491-96-9

Bicyclo[3.2.1]oct-6-ene

Cat. No.: B14736362
CAS No.: 6491-96-9
M. Wt: 108.18 g/mol
InChI Key: GVDVAKABGZRLLQ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]oct-6-ene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings. This compound is notable for its rigidity and the presence of a double bond, which imparts distinct chemical properties. The bicyclo[3.2.1]octane ring system is a common structural motif in many biologically active natural products, particularly sesquiterpenes and diterpenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.1]oct-6-ene can be synthesized through various methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-6-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas with a palladium catalyst for hydrogenation, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation of this compound yields epoxides, while hydrogenation produces saturated bicyclic compounds .

Scientific Research Applications

Bicyclo[3.2.1]oct-6-ene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]oct-6-ene in various reactions involves the formation of reactive intermediates, such as carbenes or radicals, which then undergo further transformations. For example, in gold-catalyzed (4+3)-cycloadditions, the compound forms a reactive intermediate that undergoes a three-step ionic mechanism to yield the final product .

Comparison with Similar Compounds

Properties

CAS No.

6491-96-9

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

bicyclo[3.2.1]oct-6-ene

InChI

InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h4-5,7-8H,1-3,6H2

InChI Key

GVDVAKABGZRLLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)C=C2

Origin of Product

United States

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